Cas no 868680-21-1 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)

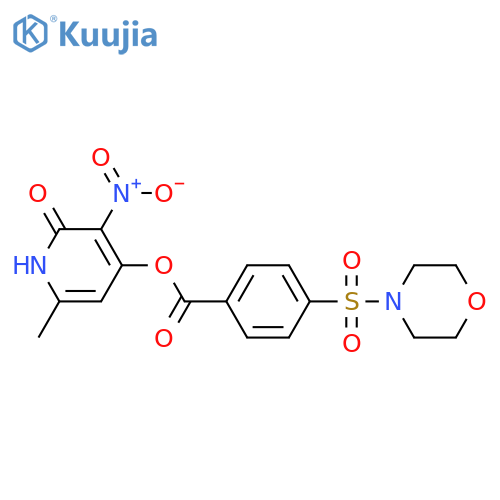

868680-21-1 structure

商品名:6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate 化学的及び物理的性質

名前と識別子

-

- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate

- Benzoic acid, 4-(4-morpholinylsulfonyl)-, 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinyl ester

- SR-01000016176

- 868680-21-1

- HMS2620N07

- SMR000320463

- AKOS024612353

- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-morpholin-4-ylsulfonylbenzoate

- SR-01000016176-1

- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate

- F1826-0121

- AB00676266-01

- MLS000419652

- CHEMBL1445041

-

- インチ: 1S/C17H17N3O8S/c1-11-10-14(15(20(23)24)16(21)18-11)28-17(22)12-2-4-13(5-3-12)29(25,26)19-6-8-27-9-7-19/h2-5,10H,6-9H2,1H3,(H,18,21)

- InChIKey: WMALVBWGMRKQBU-UHFFFAOYSA-N

- ほほえんだ: C(OC1C=C(C)NC(=O)C=1[N+]([O-])=O)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 423.07363568g/mol

- どういたいしつりょう: 423.07363568g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 854

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 156Ų

じっけんとくせい

- 密度みつど: 1.57±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 6.82±0.10(Predicted)

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1826-0121-1mg |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1826-0121-20μmol |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1826-0121-25mg |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1826-0121-2μmol |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1826-0121-4mg |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1826-0121-50mg |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1826-0121-100mg |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1826-0121-30mg |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1826-0121-20mg |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1826-0121-15mg |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate |

868680-21-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

868680-21-1 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 61389-26-2(Lignoceric Acid-d4)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬